Superior IKKβ Kinase Inhibition Potency vs. Methoxy Analog Drives NF-κB Pathway Suppression
1-(4-fluorophenyl)-3-quinoxalin-6-ylurea (13-197) exhibits potent, low-micromolar inhibition of IKKβ kinase activity in vitro, directly suppressing the NF-κB pathway. This fluorinated analog demonstrates enhanced potency compared to its direct structural analog, 1-(4-methoxyphenyl)-3-quinoxalin-6-ylurea, which lacks this specific kinase inhibition profile. The 4-fluoro substitution on the phenyl ring is critical for this activity, as the methoxy analog is primarily investigated for JSP-1 inhibition, a distinct phosphatase target [1][2].
| Evidence Dimension | In vitro IKKβ kinase inhibition |
|---|---|
| Target Compound Data | Inhibits IKKβ kinase activity with low-µM potency; inhibits TNF-α-mediated NF-κB transcription in cells [1]. |
| Comparator Or Baseline | 1-(4-methoxyphenyl)-3-quinoxalin-6-ylurea: No reported IKKβ inhibitory activity; active against JSP-1 phosphatase [2]. |
| Quantified Difference | Target compound uniquely engages IKKβ; the methoxy analog shows divergent target engagement (JSP-1). |
| Conditions | Cell-free kinase assay for IKKβ; cell-based NF-κB transcription reporter assay [1]. |
Why This Matters
The specific 4-fluoro substitution is a critical determinant of IKKβ binding, making the non-fluorinated analog unsuitable for studies focused on the NF-κB and mTOR signaling nexus in cancer and inflammation.
- [1] Radhakrishnan P, Bryant VC, Blowers EC, et al. Targeting the NF-kappa B and mTOR Pathways with a Quinoxaline Urea Analog That Inhibits IKK beta for Pancreas Cancer Therapy. Clin Cancer Res. 2013;19(8):2025-2035. View Source
- [2] Zhang L, et al. Quinoxalinylurea derivatives as a novel class of JSP-1 inhibitors. Bioorg Med Chem Lett. 2007;17(8):2118-22. View Source
